molecular formula C11H16N2O4S B11168320 Ethyl 2-[(ethoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(ethoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11168320
M. Wt: 272.32 g/mol
InChI Key: ZTIJIADJFUDZTD-UHFFFAOYSA-N
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Description

ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound with a complex structure that includes a thiazole ring, an ethoxyacetamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the ethoxyacetamido group and the ethyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other thiazole derivatives, such as and .

Uniqueness

The unique combination of functional groups in ETHYL 2-(2-ETHOXYACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE imparts distinct chemical and biological properties, making it a valuable compound for research and development

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 2-[(2-ethoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H16N2O4S/c1-4-16-6-8(14)13-11-12-7(3)9(18-11)10(15)17-5-2/h4-6H2,1-3H3,(H,12,13,14)

InChI Key

ZTIJIADJFUDZTD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC(=C(S1)C(=O)OCC)C

Origin of Product

United States

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